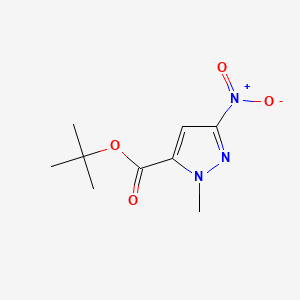![molecular formula C17H16F2N4O2 B10903017 N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10903017.png)
N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core structure, which can then be further modified through various functional group transformations such as reductive desulfurization, hydrolysis, and Suzuki coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Comparison: N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the presence of the difluoromethoxy group, which can enhance its chemical stability and biological activity compared to other similar compounds . The pyrazolo[3,4-b]pyridine core structure also provides a versatile platform for further modifications and applications.
Eigenschaften
Molekularformel |
C17H16F2N4O2 |
|---|---|
Molekulargewicht |
346.33 g/mol |
IUPAC-Name |
N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16F2N4O2/c1-9-8-13(14-10(2)22-23(3)15(14)20-9)16(24)21-11-4-6-12(7-5-11)25-17(18)19/h4-8,17H,1-3H3,(H,21,24) |
InChI-Schlüssel |
SRETWOSDTPYYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


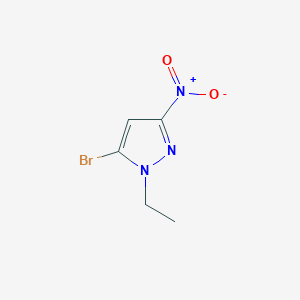
![3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10902944.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10902949.png)
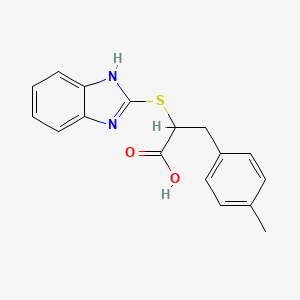
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10902953.png)
![N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]pentanehydrazide](/img/structure/B10902958.png)
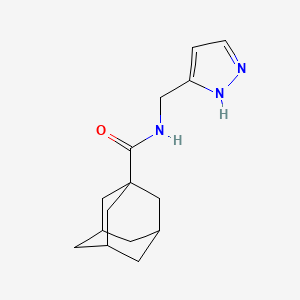
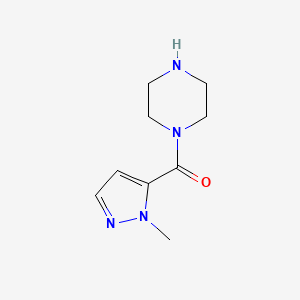
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B10902982.png)
![5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10902991.png)
![11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902997.png)
![ethyl [(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate](/img/structure/B10902999.png)
![4-[(dichloroacetyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10903008.png)
